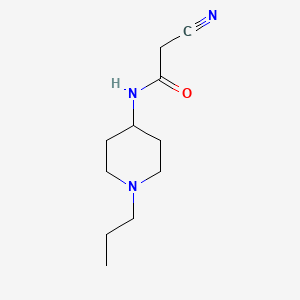

2-cyano-N-(1-propylpiperidin-4-yl)acetamide

Description

2-Cyano-N-(1-propylpiperidin-4-yl)acetamide is a tertiary amine derivative featuring a piperidine core substituted with a propyl group at the 1-position and a 2-cyanoacetamide moiety at the 4-position.

No direct biological or toxicological data are available for this compound, though structurally related derivatives exhibit diverse applications, including pesticidal and antimalarial activities .

Properties

IUPAC Name |

2-cyano-N-(1-propylpiperidin-4-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O/c1-2-7-14-8-4-10(5-9-14)13-11(15)3-6-12/h10H,2-5,7-9H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSOBBXNLDMDIAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC(CC1)NC(=O)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(1-propylpiperidin-4-yl)acetamide can be achieved through the cyanoacetylation of amines. One common method involves the treatment of various substituted amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar cyanoacetylation techniques. The choice of reaction conditions and reagents may vary to optimize yield and purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(1-propylpiperidin-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-cyano-N-(1-propylpiperidin-4-yl)acetamide is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . Some of its applications include:

Proteomics Research: It is used as a biochemical tool in proteomics research to study protein interactions and functions.

Medicinal Chemistry: The compound is explored for its potential therapeutic properties and as a precursor for the synthesis of biologically active molecules.

Industrial Applications: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-cyano-N-(1-propylpiperidin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The cyano group and the piperidinyl moiety play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other proteins, modulating their functions and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of 2-Cyanoacetamide Derivatives

Key Observations:

Piperidine vs. In contrast, aromatic substituents (e.g., 3e, 3h) may improve π-π stacking interactions but reduce solubility due to hydrophobicity . Piperidine-containing analogs (e.g., 2-chloro-N-[1-(3-cyano-2-pyridinyl)-4-piperidinyl]acetamide) are explored in patents for quinoline derivatives, suggesting therapeutic relevance .

Cyano Group Reactivity: The cyano group facilitates nucleophilic additions and cyclization reactions, as demonstrated in the synthesis of heterocycles (e.g., pyridines, thiophenes) from 2-cyanoacetamide derivatives .

Biological Activity

2-Cyano-N-(1-propylpiperidin-4-yl)acetamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. Its structural characteristics suggest it may interact with various biological targets, leading to diverse pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical applications.

- Molecular Formula : C11H19N3O

- Molecular Weight : 209.29 g/mol

This compound is believed to exert its biological effects through interactions with specific receptors or enzymes. The presence of the cyano group may enhance binding affinity to target proteins, potentially modulating their activity.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds structurally related to this compound. For instance, derivatives have shown promising results in inhibiting angiogenesis and inducing apoptosis in cancer cell lines. Notably, compounds with similar piperidine structures have been evaluated for their ability to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cancer progression.

| Compound | Binding Affinity (kcal/mol) | Activity |

|---|---|---|

| C2 | -7.7 | EGFR Inhibitor |

| C4 | -7.2 | EGFR Inhibitor |

These findings suggest that modifications to the piperidine ring can significantly enhance anticancer activity by improving binding efficiency to critical targets like EGFR .

Neuropharmacological Effects

The piperidine scaffold is often associated with neuropharmacological activities. Compounds like this compound may exhibit effects on neurotransmitter systems, potentially serving as anxiolytics or analgesics. Research into similar compounds indicates that they can modulate dopamine and serotonin pathways, which are pivotal in mood regulation and pain perception.

Case Studies

Several studies have investigated the biological activity of related piperidine derivatives:

- Anti-Angiogenic Properties : A study demonstrated that certain piperidine derivatives effectively inhibited blood vessel formation in vivo using the chick chorioallantoic membrane (CAM) model. These compounds showed significant reductions in angiogenesis, indicating their potential as anticancer agents .

- DNA Cleavage Activity : Research has also highlighted the ability of piperidine derivatives to cleave DNA, suggesting a mechanism for inducing cytotoxicity in cancer cells. This property is critical for developing novel chemotherapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.